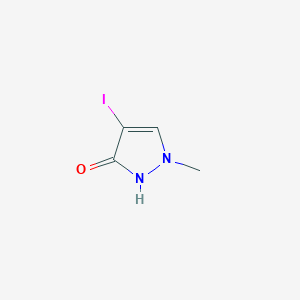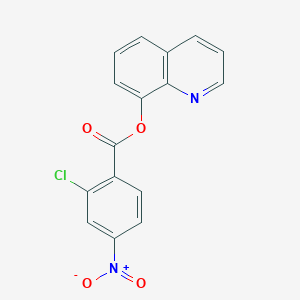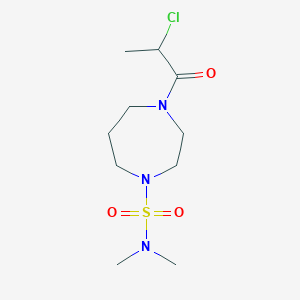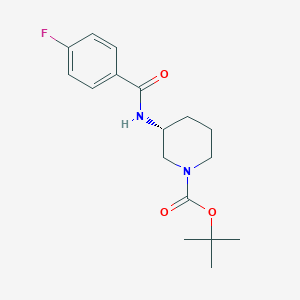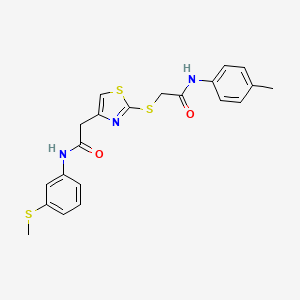
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that have been explored for their potential in medical and industrial applications due to their unique structural features and resultant chemical properties. The presence of thiazole, acetamide, and methylthio functional groups suggests a possibility for bioactivity and applications in designing drugs or materials with specific properties.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of related thiazolidinone and thiadiazole derivatives has been described through condensation, cyclization, and substitution reactions, employing various catalysts and conditions to achieve the desired structural complexity (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this family is typically confirmed using techniques like NMR, IR, and Mass Spectrometry. The detailed structural analysis aids in understanding the spatial arrangement and electronic configuration, which are crucial for predicting reactivity and interaction with biological targets. For instance, the characterization of a similar compound was performed using X-ray diffraction, revealing insights into its crystal structure and molecular interactions (Ekici et al., 2020).
Scientific Research Applications
Anticancer Activity
Compounds similar to N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide have been synthesized and studied for their potential anticancer properties. Notably, certain derivatives showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential use in cancer treatment. For instance, one compound demonstrated significant selectivity, with an IC50 value of 23.30 ± 0.35 µM against A549 cells, while showing minimal toxicity towards NIH/3T3 mouse embryoblast cell lines (Evren et al., 2019).
Antimicrobial Activity
Several studies have focused on the synthesis of similar compounds and testing their antimicrobial efficacy. For instance, novel derivatives have been synthesized, exhibiting promising antimicrobial activity against various bacterial strains. Some of these compounds showed high activity towards most of the strains tested, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019). Another study synthesized a new series of compounds and evaluated their in vitro antibacterial and antifungal activities, revealing potential structure–activity relationships and the antimicrobial potential of these compounds (Baviskar, Khadabadi, & Deore, 2013).
Biological Activity and Synthesis
A variety of compounds structurally related to N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide have been synthesized, and their biological activities were evaluated against different types of bacteria and fungi. These studies contribute to the understanding of the biocidal properties of such compounds and their potential applications in treating infections caused by resistant strains (Youssef et al., 2011).
properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S3/c1-14-6-8-15(9-7-14)22-20(26)13-29-21-24-17(12-28-21)11-19(25)23-16-4-3-5-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQCQZBMNUFVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


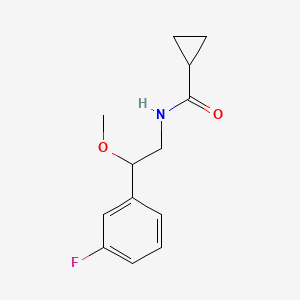
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
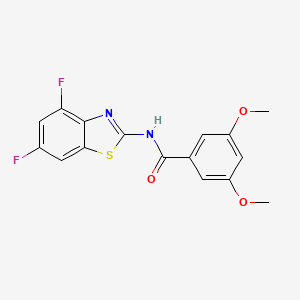

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)
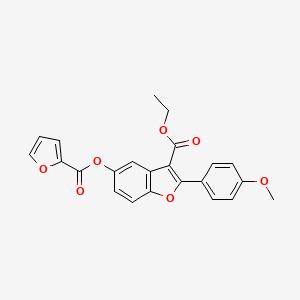
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
